L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce various peptide analogs .
Scientific Research Applications
L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling cascades that affect cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- L-Lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- Lys-Thr-Trp-Gly-Lys-Asn-Leu-Val-Val
Uniqueness
L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.
Properties
CAS No. |
787621-32-3 |
---|---|
Molecular Formula |
C37H60N10O8 |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H60N10O8/c1-21(2)31(36(53)47-32(22(3)4)37(54)55)46-30(49)20-43-34(51)28(17-23-18-41-26-13-6-5-11-24(23)26)45-35(52)27(14-8-10-16-39)44-29(48)19-42-33(50)25(40)12-7-9-15-38/h5-6,11,13,18,21-22,25,27-28,31-32,41H,7-10,12,14-17,19-20,38-40H2,1-4H3,(H,42,50)(H,43,51)(H,44,48)(H,45,52)(H,46,49)(H,47,53)(H,54,55)/t25-,27-,28-,31-,32-/m0/s1 |
InChI Key |
GMXBBBPLIBEYTE-KOBIKHAYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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